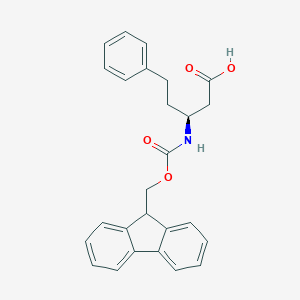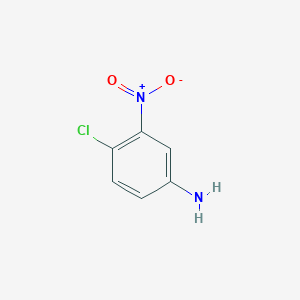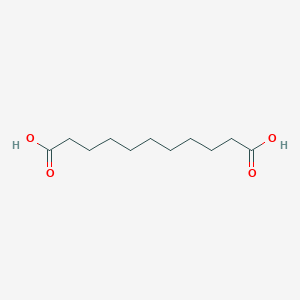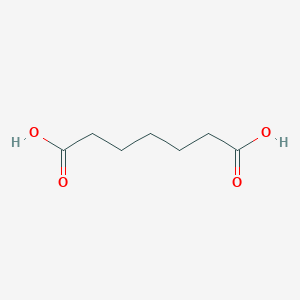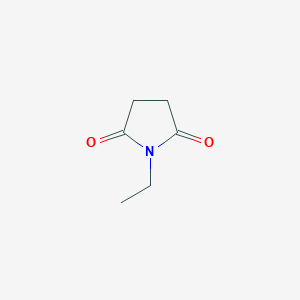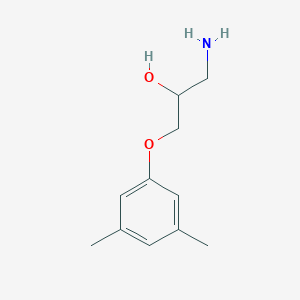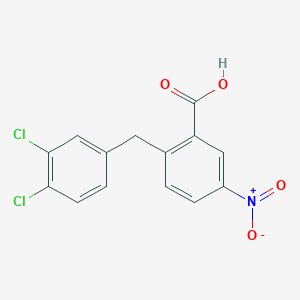
2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed NSAIDs worldwide.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of cytokines, which are proteins involved in the inflammatory response. Diclofenac has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. In addition, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac is a widely used NSAID with a well-established safety profile. It is relatively inexpensive and readily available. However, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid has been shown to have a number of limitations for lab experiments. For example, it has been found to have variable effects on different cell types and may have off-target effects. In addition, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid has been shown to inhibit the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This can lead to gastrointestinal side effects, such as ulcers and bleeding.
Direcciones Futuras
There are a number of future directions for the study of 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid. One area of research is the development of more selective COX inhibitors that have fewer side effects. Another area of research is the investigation of the potential use of 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. In addition, there is a need for further research into the mechanism of action of 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid and its effects on different cell types.
Métodos De Síntesis
Diclofenac can be synthesized by the condensation of 2-(3,4-dichlorophenyl)acetic acid with 5-nitro-2-chlorobenzoic acid in the presence of thionyl chloride and acetic anhydride. The resulting product is then hydrolyzed to yield 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease.
Propiedades
Número CAS |
124985-64-4 |
|---|---|
Nombre del producto |
2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid |
Fórmula molecular |
C14H9Cl2NO4 |
Peso molecular |
326.1 g/mol |
Nombre IUPAC |
2-[(3,4-dichlorophenyl)methyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H9Cl2NO4/c15-12-4-1-8(6-13(12)16)5-9-2-3-10(17(20)21)7-11(9)14(18)19/h1-4,6-7H,5H2,(H,18,19) |
Clave InChI |
OQBLRYZKIWRZSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl)Cl |
Otros números CAS |
124985-64-4 |
Sinónimos |
2-(3,4-dichlorobenzyl)-5-nitrobenzoic acid DCBNBA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




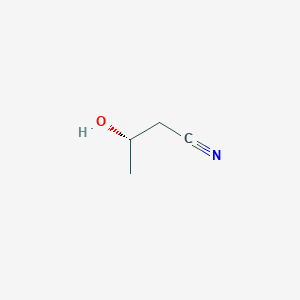

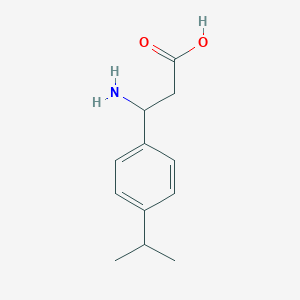
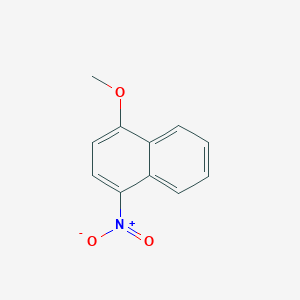
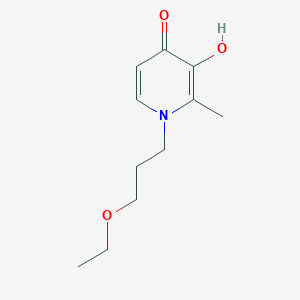
![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)
